molecular formula C23H15Cl2N3O B2580990 8-chloro-1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901247-67-4

8-chloro-1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2580990
CAS RN: 901247-67-4
M. Wt: 420.29
InChI Key: WFMMCVJDKFEOHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-chloro-1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of pyrazoloquinolines, which are known for their diverse biological activities.

Scientific Research Applications

Quinoxaline and Quinazoline Derivatives

Biological Applications

Quinoxaline and its derivatives, including structures similar to 8-chloro-1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline, have been investigated for their potential in various biological applications. These compounds have shown promise in fields ranging from anticorrosive materials to optoelectronic materials, showcasing their versatility beyond just pharmaceutical uses.

Optoelectronic Materials

Quinazoline derivatives have been extensively researched for their applications in electronic devices, particularly in luminescent elements and photoelectric conversion elements. The incorporation of quinazoline into π-extended conjugated systems has been found valuable for creating novel optoelectronic materials, demonstrating their potential in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (Lipunova et al., 2018).

Anticorrosive Properties

Quinoline derivatives, due to their high electron density, have been utilized as anticorrosive materials. These derivatives form stable chelating complexes with surface metallic atoms, which is beneficial for protecting metals against corrosion. This application underscores the chemical's potential in industrial and protective coatings (Verma et al., 2020).

Therapeutic and Medicinal Value

Research has also delved into the therapeutic and medicinal value of quinoxaline and quinazoline derivatives. These compounds have been associated with a wide variety of biomedical applications, including antimicrobial activities and treatment for chronic and metabolic diseases. Modifying their structure allows for a broad spectrum of biomedical applications, highlighting their importance in drug development and pharmaceutical research (Pereira et al., 2015).

Anticancer Properties

Specific derivatives of quinoline and quinazoline have been extensively explored for their anticancer properties. These compounds have been found to inhibit the growth of cancer cells by modulating the expression of specific genes and proteins involved in cancer progression. This suggests their potential use in developing anticancer therapies with improved efficacy and targeted action (Moorthy et al., 2023).

properties

IUPAC Name

8-chloro-1-(4-chlorophenyl)-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2N3O/c1-29-18-9-2-14(3-10-18)22-20-13-26-21-11-6-16(25)12-19(21)23(20)28(27-22)17-7-4-15(24)5-8-17/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMMCVJDKFEOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Cl)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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